Cas no 69404-00-8 (Ethyl 5-Nitro-1-benzofuran-2-carboxylate)
Ethyl 5-Nitro-1-benzofuran-2-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- ethyl 5-nitrobenzo[b]furan-2-carboxylate
- 5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER
- ETHYL 5-NITROBENZOFURAN-2-CARBOXYLATE
- 2-Benzofurancarboxylic acid, 5-nitro-, ethyl ester
- J-640084
- ethyl-5-nitro-1-benzofuran-2-carboxylate
- FT-0620704
- SCHEMBL2249264
- DTXSID50989694
- BCP08877
- SY024789
- MFCD00275272
- AC-26406
- GEO-01364
- ethyl 5-nitrobenzo[d]furan-2-carboxylate
- I11522
- 69404-00-8
- CS-M1104
- W-200484
- J-800067
- AMY21658
- BB-0814
- E0950
- 5-Nitro-benzofuran-2-carboxylic acid ethyl ester
- Ethyl 5-nitrobenzofuran-2-carboxylate, 97%
- ethyl 5-nitro-1-benzofuran-2-carboxylate
- 69604-00-8
- J-521153
- A836478
- 2-Benzofurancarboxylicacid,5-nitro-,ethyl ester
- AKOS005071959
- FT-0680847
- BWP4ZD8WZF
- ATHBGWVHAWGMAL-UHFFFAOYSA-N
- UNII-BWP4ZD8WZF
- ethyl-5-nitrobenzofuran-2-carboxylate
- A866800
- 5-Nitrobenzofuran-2-carboxylic acid ethyl ester
- DB-074191
- Ethyl-5-nitrobenzo[b]furan-2-carboxylate
- Ethyl5-Nitrobenzofuran-2-carboxylate
- Ethyl 5-Nitro-1-benzofuran-2-carboxylate
-
- MDL: MFCD00275272
- Inchi: 1S/C11H9NO5/c1-2-16-11(13)10-6-7-5-8(12(14)15)3-4-9(7)17-10/h3-6H,2H2,1H3
- InChI Key: ATHBGWVHAWGMAL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)OCC)=CC2C=C(C=CC1=2)[N+](=O)[O-]
Computed Properties
- Exact Mass: 235.04800
- Monoisotopic Mass: 235.04807239g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 314
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 85.3Ų
Experimental Properties
- Melting Point: 150-155 °C
- PSA: 85.26000
- LogP: 3.04090
Ethyl 5-Nitro-1-benzofuran-2-carboxylate Customs Data
- HS CODE:2932999099
- Customs Data:
China Customs Code:
2932999099Overview:
2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Ethyl 5-Nitro-1-benzofuran-2-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B125053-5mg |
Ethyl 5-Nitro-1-benzofuran-2-carboxylate |
69404-00-8 | 5mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B125053-10mg |
Ethyl 5-Nitro-1-benzofuran-2-carboxylate |
69404-00-8 | 10mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B125053-50mg |
Ethyl 5-Nitro-1-benzofuran-2-carboxylate |
69404-00-8 | 50mg |
$ 80.00 | 2022-06-07 | ||
| eNovation Chemicals LLC | D627853-1g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69404-00-8 | 97% | 1g |
$180 | 2024-05-24 | |
| A2B Chem LLC | AC79530-25g |
5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER |
69404-00-8 | As reported | 25g |
$829.00 | 2024-04-19 | |
| A2B Chem LLC | AC79530-50g |
5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER |
69404-00-8 | As reported | 50g |
$1176.00 | 2024-04-19 | |
| A2B Chem LLC | AC79530-100g |
5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER |
69404-00-8 | As reported | 100g |
$1608.00 | 2024-04-19 | |
| A2B Chem LLC | AC79530-250g |
5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER |
69404-00-8 | As reported | 250g |
$2390.00 | 2024-04-19 | |
| A2B Chem LLC | AC79530-500g |
5-NITROBENZO[B]FURAN-2-CARBOXYLIC ACID ETHYL ESTER |
69404-00-8 | As reported | 500g |
$3349.00 | 2024-04-19 | |
| eNovation Chemicals LLC | D627853-1g |
Ethyl 5-nitrobenzofuran-2-carboxylate |
69404-00-8 | 97% | 1g |
$180 | 2025-02-25 |
Ethyl 5-Nitro-1-benzofuran-2-carboxylate Suppliers
Ethyl 5-Nitro-1-benzofuran-2-carboxylate Related Literature
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on Ethyl 5-Nitro-1-benzofuran-2-carboxylate
Ethyl 5-Nitro-1-benzofuran-2-carboxylate (CAS No. 69404-00-8): A Comprehensive Overview of Its Properties and Applications
Ethyl 5-Nitro-1-benzofuran-2-carboxylate, with the CAS number 69404-00-8, is a specialized organic compound that has garnered significant attention in the fields of pharmaceutical research, material science, and synthetic chemistry. This compound belongs to the benzofuran family, a class of heterocyclic compounds known for their diverse biological activities and applications in drug development. The presence of the nitro group and ester functionality in its structure makes it a valuable intermediate for synthesizing more complex molecules.
In recent years, the demand for benzofuran derivatives has surged due to their potential in developing novel therapeutics. Researchers are particularly interested in Ethyl 5-Nitro-1-benzofuran-2-carboxylate for its role in creating anti-inflammatory and antimicrobial agents. The compound's unique structure allows for modifications that can enhance its bioactivity, making it a focal point in medicinal chemistry. Additionally, its applications extend to organic electronics, where it serves as a building block for light-emitting materials and photovoltaic devices.
The synthesis of Ethyl 5-Nitro-1-benzofuran-2-carboxylate typically involves the nitration of benzofuran derivatives, followed by esterification. This process has been optimized to achieve high yields and purity, which is critical for its use in high-performance applications. The compound's solubility in common organic solvents, such as ethanol and dimethyl sulfoxide (DMSO), further enhances its utility in laboratory settings.
One of the most frequently asked questions about Ethyl 5-Nitro-1-benzofuran-2-carboxylate is its stability under various conditions. Studies have shown that the compound remains stable at room temperature but should be stored in a cool, dry place to prevent degradation. Its molecular weight and melting point are also key parameters that researchers consider when designing experiments. These properties are often discussed in scientific forums and research papers, highlighting the compound's relevance in modern chemistry.
Another area of interest is the environmental impact of benzofuran-based compounds. While Ethyl 5-Nitro-1-benzofuran-2-carboxylate is not classified as hazardous, its disposal should follow standard laboratory waste management protocols. This aligns with the growing emphasis on green chemistry and sustainable practices in the chemical industry. Researchers are actively exploring eco-friendly synthesis routes for such compounds to minimize their ecological footprint.
In the context of drug discovery, Ethyl 5-Nitro-1-benzofuran-2-carboxylate has shown promise as a precursor for anticancer agents. Its ability to interact with specific biological targets has been investigated in preclinical studies, though further research is needed to validate its efficacy. This has sparked discussions in pharmaceutical communities about the compound's potential to address unmet medical needs.
From a commercial perspective, the global market for benzofuran derivatives is expanding, driven by their applications in pharmaceuticals, agrochemicals, and advanced materials. Suppliers of Ethyl 5-Nitro-1-benzofuran-2-carboxylate often highlight its high purity and consistent quality, which are essential for industrial-scale production. The compound's CAS number 69404-00-8 is frequently used in patent applications and regulatory filings, underscoring its importance in intellectual property and compliance.
In summary, Ethyl 5-Nitro-1-benzofuran-2-carboxylate (CAS No. 69404-00-8) is a versatile compound with wide-ranging applications in science and industry. Its unique chemical properties, coupled with its potential in drug development and material science, make it a subject of ongoing research and innovation. As the demand for specialty chemicals grows, this compound is poised to play a pivotal role in shaping future advancements.
69404-00-8 (Ethyl 5-Nitro-1-benzofuran-2-carboxylate) Related Products
- 64209-68-3(2-Benzofurancarboxylicacid, 6-nitro-)
- 199280-06-3(2-Benzofurancarboxylic acid, 7-methoxy-5-nitro-, ethyl ester)
- 10242-12-3(5-Nitro-benzofuran-2-carboxylic Acid)
- 69603-99-2(2-benzofurancarboxylic acid, 6-nitro-, ethyl ester)
- 69604-01-9(Ethyl 4-nitrobenzofuran-2-carboxylate)
- 92424-76-5(2-Benzofurancarboxylic acid, 4-nitrophenyl ester)
- 69604-00-8(Ethyl 5-nitrobenzofuran-2-carboxylate)
- 1010072-35-1(Ethyl 7-bromo-5-nitro-1-benzofuran-2-carboxylate)
- 412336-55-1(ethyl 5-chloro-4-nitro-1-benzofuran-2-carboxylate)
- 104862-11-5(Methyl 5-Nitro-2-benzofurancarboxylate)